Cas no 21715-98-0 (6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione)

6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a heterocyclic compound featuring a fused pyrrolopyrazine-dione core, which is of interest in medicinal chemistry and materials science. Its structure offers versatile reactivity, making it a valuable intermediate for synthesizing pharmacologically active molecules or functional materials. The presence of both hydroxyl and carbonyl groups enables selective modifications, facilitating the development of derivatives with tailored properties. This compound exhibits potential in applications such as organic electronics or as a building block for bioactive agents due to its electron-rich aromatic system. Its stability under standard conditions further enhances its utility in research and industrial processes.
6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione structure
21715-98-0 structure
Product Name:6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
CAS No:21715-98-0
MF:C6H3N3O3
MW:165.106320619583
MDL:MFCD21609695
CID:1032550
PubChem ID:71464019
Update Time:2025-06-08

6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Chemical and Physical Properties

Names and Identifiers

    • 6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
    • 6-hydroxypyrrolo[3,4-b]pyrazine-5,7-dione
    • 6-hydroxy-pyrrolo[3,4-b]pyrazine-5,7-dione
    • AK120787
    • KB-248854
    • Pyrazin-2,3-dicarbonsaeure-hydroxylimid
    • 21715-98-0
    • A925063
    • DB-350509
    • DTXSID90855849
    • N-hydroxy-6H-pyrrolo[3,4-b]pyrazine-5,7-dione
    • MDL: MFCD21609695
    • Inchi: 1S/C6H3N3O3/c10-5-3-4(6(11)9(5)12)8-2-1-7-3/h1-2,12H
    • InChI Key: RLGIOWYQGLCFEG-UHFFFAOYSA-N
    • SMILES: ON1C(C2C(C1=O)=NC=CN=2)=O

Computed Properties

  • Exact Mass: 165.01744097g/mol
  • Monoisotopic Mass: 165.01744097g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 83.4Ų

Experimental Properties

  • Density: 1.919
  • Melting Point: 150-152 ºC

6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Security Information

  • Storage Condition:Sealed in dry,2-8°C

6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Pricemore >>

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6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione Suppliers

Amadis Chemical Company Limited
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(CAS:21715-98-0)6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Order Number:A925063
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:42
Price ($):548.0
Email:sales@amadischem.com

Additional information on 6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Introduction to 6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS No. 21715-98-0)

6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 21715-98-0, belongs to the pyrrolopyrazine class, a scaffold that is increasingly recognized for its role in the design of novel therapeutic agents.

The molecular structure of 6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione consists of a fused ring system comprising a pyrrole ring and a pyrazine ring, with hydroxyl and carbonyl functional groups strategically positioned to influence its reactivity and interactions with biological targets. This arrangement not only contributes to its stability but also enhances its potential as a precursor in synthetic chemistry and as an intermediate in the development of pharmacologically active molecules.

In recent years, there has been a surge in research focused on exploring the pharmacological potential of pyrrolopyrazine derivatives. The presence of both hydroxyl and carbonyl groups in 6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione makes it a versatile scaffold for further functionalization, enabling the synthesis of a wide array of analogs with tailored biological properties. These modifications have opened up new avenues for drug discovery, particularly in the areas of anticancer, anti-inflammatory, and antimicrobial therapies.

One of the most compelling aspects of 6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is its ability to interact with various biological targets due to its heterocyclic core. Studies have demonstrated that this compound can modulate enzyme activity and receptor binding, making it a promising candidate for further investigation. For instance, researchers have explored its potential as an inhibitor of certain kinases and other enzymes implicated in cancer progression. The hydroxyl group, in particular, has been identified as a key residue that can participate in hydrogen bonding interactions with protein targets, enhancing binding affinity and specificity.

The synthesis of 6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the pyrrole-pyrazine core through cyclization reactions, followed by functionalization at specific positions to introduce the hydroxyl and carbonyl groups. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and scalability.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione at the molecular level. Molecular modeling studies have provided insights into its binding modes with biological targets, helping researchers design more effective derivatives. These computational approaches are complemented by experimental validations through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

The pharmacological evaluation of 6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has revealed several interesting properties. In vitro assays have shown that this compound exhibits inhibitory activity against various enzymes and receptors relevant to human health. Notably, it has demonstrated promise in preclinical studies as a potential therapeutic agent for treating inflammatory diseases and cancer. The ability of this compound to modulate multiple signaling pathways makes it an attractive candidate for developing combination therapies that target multiple disease mechanisms simultaneously.

The structural flexibility of 6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione allows for extensive chemical modifications that can fine-tune its biological activity. Researchers have synthesized numerous derivatives by introducing different substituents at various positions on the core scaffold. These modifications have led to the discovery of several compounds with enhanced potency and selectivity. For example, replacing the hydroxyl group with other functional groups has resulted in analogs with improved solubility and bioavailability.

The development of novel synthetic methodologies has been instrumental in facilitating the exploration of 6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives. Green chemistry principles have been increasingly adopted to minimize waste and improve sustainability in synthetic processes. Catalytic methods that use less hazardous reagents and solvents have been developed, aligning with global efforts to promote environmentally friendly chemical practices.

The future prospects for 6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione are promising given its diverse chemical properties and potential biological applications. Ongoing research aims to further elucidate its mechanism of action and optimize its pharmacokinetic profile for clinical use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into therapeutic interventions.

In conclusion, 6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5, 7(6H)-dione (CAS No. 21715-98) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique scaffold and functional groups make it a valuable building block for developing novel drugs targeting various diseases. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21715-98-0)6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
A925063
Purity:99%
Quantity:1g
Price ($):548.0
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